molecular formula C9H7ClO4 B6262471 4-chloro-3-(methoxycarbonyl)benzoic acid CAS No. 41684-06-4

4-chloro-3-(methoxycarbonyl)benzoic acid

Cat. No.: B6262471
CAS No.: 41684-06-4
M. Wt: 214.60 g/mol
InChI Key: WXVJDWMXAVMQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Benzoic Acid Derivatives

4-Chloro-3-(methoxycarbonyl)benzoic acid belongs to the extensive class of benzoic acid derivatives. chemicalbook.com Benzoic acid itself, a simple aromatic carboxylic acid, serves as a fundamental building block in chemistry. chemicalbook.com The introduction of substituents onto the benzene (B151609) ring dramatically alters the parent molecule's physical and chemical properties. In the case of this compound, the presence of a chlorine atom at the fourth position and a methoxycarbonyl group at the third position significantly influences its electronic and steric characteristics.

The chlorine atom and the methoxycarbonyl group are both electron-withdrawing groups. vulcanchem.com This electronic influence impacts the acidity of the carboxylic acid group and the reactivity of the aromatic ring towards further electrophilic or nucleophilic substitution. The specific positioning of these substituents (meta to each other) further dictates the regioselectivity of subsequent chemical transformations.

Significance as a Privileged Scaffold in Organic Synthesis

In the field of organic synthesis, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. Benzoic acid and its derivatives are recognized as key components in drug design due to their bioavailability and the relative ease with which they can be functionalized. vulcanchem.com this compound exemplifies this concept as its structure serves as a versatile starting point for the construction of more complex molecules with potential therapeutic applications.

The presence of three distinct functional groups—a carboxylic acid, an ester, and an aryl chloride—provides multiple handles for chemical modification. The carboxylic acid can be converted into amides, esters, or other acid derivatives. The methoxycarbonyl group can be hydrolyzed to a second carboxylic acid or reduced to an alcohol. The chlorine atom can be displaced through various nucleophilic aromatic substitution reactions or participate in cross-coupling reactions, allowing for the introduction of a wide array of other functional groups or molecular fragments. This trifunctional nature makes it a highly valuable building block for creating diverse molecular libraries for drug discovery and other applications.

Overview of Current Research Trajectories

Current research involving this compound is multifaceted, with significant efforts focused on its application in medicinal chemistry and materials science.

In medicinal chemistry, this compound is frequently employed as an intermediate in the synthesis of biologically active molecules. For instance, it is a known building block in the development of inhibitors for various enzymes and receptors. Research has shown its utility in creating compounds with potential anticancer properties, such as those targeting the MDM2 protein. vulcanchem.com

The synthetic versatility of this compound allows for its incorporation into larger, more complex molecular architectures. A notable example is its use in the synthesis of 4'-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid, a biphenyl (B1667301) derivative. cymitquimica.comsigmaaldrich.com Such structures are of interest in various fields, including the development of liquid crystals and other advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41684-06-4

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

4-chloro-3-methoxycarbonylbenzoic acid

InChI

InChI=1S/C9H7ClO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,1H3,(H,11,12)

InChI Key

WXVJDWMXAVMQPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)O)Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 3 Methoxycarbonyl Benzoic Acid and Its Precursors

Established Synthetic Routes and Strategies

The preparation of 4-chloro-3-(methoxycarbonyl)benzoic acid is not typically achieved through a single reaction but rather through a carefully designed sequence of steps. These strategies often involve the initial synthesis of a key intermediate, a disubstituted benzoic acid, which is then further functionalized to yield the target compound.

Multi-Step Synthesis from Accessible Starting Materials

A prevalent strategy for synthesizing this compound involves the use of readily available precursors such as 4-chlorobenzoic acid or related derivatives. A logical and efficient pathway commences with the synthesis of 4-chloroisophthalic acid, which then undergoes a selective mono-esterification to produce the final product.

One established route begins with 4-chloro-3-nitrobenzoic acid. This precursor undergoes a series of transformations including reduction of the nitro group, diazotization, and subsequent reactions to introduce the second carboxylic acid function, followed by a final, selective esterification. This multi-step approach allows for precise control over the placement of each functional group on the benzene (B151609) ring.

Key Reaction Steps and Reagents Employed

The synthesis of this compound and its precursors is characterized by a series of fundamental organic reactions. These include nitration, hydrolysis, esterification, and diazotization followed by Sandmeyer-type reactions.

Nitration is a critical step for introducing a nitro group onto the aromatic ring, which can then be converted into other functional groups. The nitration of 4-chlorobenzoic acid, for instance, is a key method for producing the 4-chloro-3-nitrobenzoic acid intermediate. masterorganicchemistry.com This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The conditions, such as temperature and reaction time, are controlled to ensure the desired regioselectivity.

Hydrolysis is another essential step, often employed to convert an intermediate, such as a nitrile or an ester, into a carboxylic acid. For example, if a cyano group is introduced to form the second acidic functionality, it must be hydrolyzed to a carboxylic acid. This is typically achieved under acidic or basic conditions. Similarly, the hydrolysis of a diester to a dicarboxylic acid can be a key step before a selective re-esterification.

Table 1: Representative Nitration Conditions

Starting Material Reagents Conditions Product Yield
p-Chlorobenzoic Acid Concentrated HNO₃ (15x molar excess) Below 20°C, 6 hours 4-Chloro-3-nitrobenzoic acid 90% masterorganicchemistry.com
p-Chlorobenzoic Acid Mixed acid in Dichloromethane Boiling point 4-Chloro-3-nitrobenzoic acid >97% masterorganicchemistry.com

Esterification is the final and a crucial chemoselective step in the synthesis of this compound from a dicarboxylic acid precursor like 4-chloroisophthalic acid. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst like sulfuric acid or hydrochloric acid, is a common method. researchgate.net To achieve mono-esterification of a dicarboxylic acid, reaction conditions must be carefully controlled. This can involve using a specific molar ratio of reactants or employing specialized catalysts that offer regioselectivity. nih.govprepchem.com For example, catalysts like titanium tetrachloride (TiCl₄) have been shown to be effective for the selective esterification of primary alcohols and saturated acids under mild conditions. nih.gov

While not always in the primary synthetic route for this specific compound, bromination is a fundamental halogenation reaction used to functionalize aromatic rings. Reagents like N-bromosuccinimide (NBS) are often used for the selective bromination of positions activated by electron-donating groups or for benzylic bromination.

Table 2: Examples of Esterification Reactions

Carboxylic Acid Alcohol Catalyst/Conditions Product
Benzoic Acid Methanol Dowex H⁺/NaI, reflux Methyl benzoate (B1203000) prepchem.com
Various Carboxylic Acids Alcohols TiCl₄, room temperature Corresponding Esters nih.gov

Diazotization followed by a Sandmeyer reaction is a powerful tool for introducing a variety of substituents onto an aromatic ring, starting from an amino group. In the context of synthesizing the precursors for this compound, this sequence is vital. For instance, starting with 3-amino-4-chlorobenzoic acid, the amino group can be converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5°C).

The resulting diazonium salt is a versatile intermediate. In a Sandmeyer reaction, this salt is treated with a copper(I) salt, such as copper(I) cyanide (CuCN) or copper(I) chloride (CuCl), to replace the diazonium group with a cyano or chloro group, respectively. The introduction of a cyano group, which can then be hydrolyzed to a carboxylic acid, is a common strategy to build the dicarboxylic acid framework necessary for the target molecule.

Regioselectivity and Chemo-selectivity Considerations in Synthesis

Controlling selectivity is paramount in the multi-step synthesis of this compound.

Regioselectivity , the control of which position on the aromatic ring reacts, is critical during the initial functionalization steps. For example, during the nitration of 4-chlorobenzoic acid, the existing chloro and carboxylic acid groups direct the incoming nitro group. The carboxylic acid group is a meta-director, while the chloro group is an ortho-, para-director. The outcome depends on the interplay of these directing effects and reaction conditions, but formation of the 3-nitro isomer is favored.

Chemo-selectivity , the ability to react with one functional group in the presence of others, is best exemplified in the final esterification step. In the precursor, 4-chloroisophthalic acid, there are two carboxylic acid groups at positions 1 and 3. These two groups have different chemical environments due to the adjacent chloro at position 4. The carboxylic acid at position 3 is ortho to the electron-withdrawing chloro group, which increases its acidity and can influence its reactivity. Conversely, the steric hindrance from the adjacent chloro group might favor the esterification of the less hindered carboxylic acid at position 1. Achieving the desired 3-(methoxycarbonyl) product requires careful selection of catalysts and reaction conditions that can distinguish between these two similar functional groups. nih.gov

Process Optimization and Scale-Up Investigations

The industrial synthesis of this compound is primarily centered on classical organic reactions, where optimization of process parameters is key to achieving economic viability and product quality.

Development of Practical Industrial Processes

The common industrial synthesis of this compound involves a multi-step process that typically begins with a pre-substituted benzoic acid derivative. A representative pathway involves the chlorination of a suitable benzoic acid precursor, followed by esterification to introduce the methoxycarbonyl group.

A crucial precursor, 4-chloro-3-nitrobenzoic acid, can be synthesized by the nitration of p-chlorobenzoic acid. In a typical procedure, p-chlorobenzoic acid is reacted with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures (10°C - 25°C). This reaction yields 4-chloro-3-nitrobenzoic acid, which can then be further transformed. The subsequent steps would involve the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the chloro group at the desired position if starting from a different isomer, and finally esterification.

Another established industrial approach involves the direct chlorination of a benzoic acid derivative. For instance, a method for a structurally related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, provides insights into a practical industrial scale-up process. thieme-connect.com This process involves the bromination of an aminobenzoic acid derivative, followed by a Sandmeyer reaction to introduce the chlorine atom, carried out in large-scale glass-lined reactors. thieme-connect.com Such processes are designed for robustness and scalability, forming the backbone of industrial production.

Reaction Condition Screening and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key steps that are subject to extensive screening include chlorination and esterification.

For the chlorination step, the choice of chlorinating agent, catalyst, and temperature is paramount. In one synthetic approach, chlorination is achieved using chlorine gas with dibenzoyl peroxide as a radical initiator at elevated temperatures, achieving a yield of 78%.

The esterification step, which converts the carboxylic acid group to a methyl ester, can be performed using various reagents. A high-yield method employs oxalyl chloride to form the acid chloride, which then reacts with methanol, often in the presence of a catalyst like DMF, to produce the final ester with a reported yield of 88% and purity of 99.4%.

The table below summarizes typical reaction conditions and reported yields for the key synthetic steps.

StepReagents/ConditionsYieldPurity
ChlorinationCl₂, dibenzoyl peroxide, 70°C78%95%
EsterificationOxalyl chloride, MeOH, DMF88%99.4%

Impurity Profile Management during Synthesis

During a multi-step synthesis, particularly on an industrial scale, the formation of impurities is inevitable. Effective management of the impurity profile is crucial to ensure the final product meets quality specifications. This involves identifying potential impurities and developing strategies to control their formation and removal.

In the synthesis of a similar halogenated and esterified benzoic acid, impurities such as a dibromide impurity were identified. thieme-connect.com The control strategy involves careful monitoring of the reaction using techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). thieme-connect.com

Key strategies for impurity management include:

Control of Reaction Conditions: Preventing the formation of byproducts by maintaining strict control over temperature, reagent stoichiometry, and reaction time. For instance, adding N-bromosuccinimide (NBS) in portions and keeping the temperature below 10°C helps to control bromination and minimize over-bromination. thieme-connect.com

Purification of Intermediates: Isolating and purifying intermediates at various stages of the synthesis can prevent the carry-over of impurities into the final product. Techniques like filtration, recrystallization, and column chromatography are often employed. thieme-connect.com

In-process Monitoring: Utilizing analytical methods like HPLC, TLC, and ESI-MS to monitor the progress of the reaction and detect the formation of impurities in real-time allows for timely intervention. thieme-connect.com

Novel Synthetic Approaches and Catalyst Development

While traditional synthetic methods are well-established, research continues into novel approaches that offer improved efficiency, selectivity, and sustainability.

Chemo-Enzymatic or Bio-Catalytic Routes (if applicable)

Currently, there is limited specific literature detailing chemo-enzymatic or bio-catalytic routes for the synthesis of this compound. However, the principles of chemo-enzymatic synthesis represent a promising avenue for future development. This approach integrates highly selective enzymatic transformations with chemical synthesis steps. beilstein-journals.org

Enzymes, such as lipases or oxidoreductases, could potentially be employed for:

Regio- and Stereoselective Reactions: Enzymes could introduce functional groups at specific positions on the aromatic ring with high selectivity, which can be challenging to achieve with conventional chemical methods. beilstein-journals.org

Generation of Reactive Intermediates: Enzymes can be used to create highly reactive intermediates in situ under mild conditions, which then undergo further chemical transformation. beilstein-journals.org

For example, a chemo-enzymatic approach has been successfully used in the synthesis of chiral 3-substituted tetrahydroquinolines, where an enzyme cascade addresses issues of racemization. rsc.org Similarly, lipases have been effectively used for the kinetic resolution of intermediates in the synthesis of other pharmaceutical compounds. mdpi.com The application of such enzymatic strategies could offer a more efficient and selective synthesis of this compound or its precursors.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves designing chemical reactions and processes that minimize waste, use less hazardous substances, and are energy efficient.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For example, exploring alternatives to chlorinated solvents or hazardous reagents like oxalyl chloride.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Waste Prevention: Developing "one-pot" processes where multiple reaction steps are carried out in the same reactor without isolating intermediates. This can significantly reduce solvent usage and waste generation, as noted in some modern methods for preparing methoxybenzoic acids. google.com

By focusing on these principles, future synthetic routes for this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Derivatization Strategies of 4 Chloro 3 Methoxycarbonyl Benzoic Acid

Mechanistic Studies of Transformation Pathways

The reactivity of 4-chloro-3-(methoxycarbonyl)benzoic acid is dictated by the interplay of its three key functional groups. Understanding the mechanistic nuances of each moiety is crucial for predicting reaction outcomes and designing selective transformations.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, most notably esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester typically proceeds via acid-catalyzed esterification (Fischer esterification) or by activation of the carboxylic acid. In the Fischer esterification, protonation of the carbonyl oxygen of the carboxylic acid enhances its electrophilicity, allowing for nucleophilic attack by an alcohol. The reaction is reversible, and its equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.

Alternatively, the carboxylic acid can be activated using reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride. This intermediate readily reacts with alcohols to yield the corresponding ester with high efficiency.

Amidation: The formation of amides from the carboxylic acid moiety generally requires activation, as direct reaction with amines is often slow and inefficient. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine to furnish the desired amide. Another effective method involves the conversion of the carboxylic acid to its acyl chloride, which then smoothly reacts with primary or secondary amines to produce the corresponding amides.

Reactivity of the Methoxycarbonyl Ester Group

The methoxycarbonyl group offers another handle for chemical modification, primarily through hydrolysis, transesterification, and reduction.

Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. Subsequent protonation of the resulting carboxylate salt yields the carboxylic acid.

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process and is driven to completion by using a large excess of the new alcohol.

Reduction: The methoxycarbonyl group can be selectively reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, reducing both the ester and the carboxylic acid. More selective reducing agents, such as sodium borohydride (B1222165) in the presence of a Lewis acid or diisobutylaluminium hydride (DIBAL-H), can be employed for the preferential reduction of the ester in the presence of the carboxylic acid, although careful control of reaction conditions is necessary.

Reactivity of the Aryl Chloride Substituent

The chloro substituent on the aromatic ring is generally unreactive towards traditional nucleophilic aromatic substitution (SₙAr) due to the presence of the deactivating carboxylic acid and ester groups. However, its reactivity can be harnessed through palladium-catalyzed cross-coupling reactions, which have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for elaborating the aromatic core of the molecule.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl chloride and a primary or secondary amine. This transformation provides a direct route to a variety of aniline (B41778) derivatives, which are important substructures in many biologically active compounds.

Stereochemical Considerations in Reactions

While this compound itself is achiral, stereochemical considerations become important when it is reacted with chiral reagents or when its derivatives undergo reactions that generate new stereocenters.

Reactions with Chiral Nucleophiles: When the carboxylic acid or methoxycarbonyl group is reacted with a chiral alcohol or amine, a mixture of diastereomers can be formed. The stereoselectivity of such reactions can sometimes be influenced by the steric hindrance imposed by the substituents on the aromatic ring.

Asymmetric Synthesis: Derivatives of this compound can be used as substrates in asymmetric synthesis. For instance, the reduction of a ketone derivative could be carried out using a chiral reducing agent to produce a single enantiomer of the corresponding alcohol.

Chiral Resolution: If a racemic mixture of a chiral derivative is synthesized, it can be resolved into its individual enantiomers. A common method is through the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine resolving agent. These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization.

Synthesis of Derivatives and Analogues

The trifunctional nature of this compound makes it an excellent starting material for the synthesis of a wide array of derivatives and analogues through the selective functionalization of its different reactive sites.

Functionalization of the Benzoic Acid Framework

The strategic manipulation of the three functional groups allows for the construction of diverse molecular architectures. For instance, the carboxylic acid can be converted to an amide, while the ester is hydrolyzed to a carboxylic acid, leading to a dicarboxylic acid monoamide derivative. Alternatively, the aryl chloride can be functionalized via a Suzuki coupling, followed by modifications of the carboxylic acid and ester groups.

The synthesis of heterocyclic compounds is also a viable strategy. For example, reaction of a derivative where the ester has been reduced to a hydroxymethyl group and the carboxylic acid converted to an amide could lead to the formation of lactones or other heterocyclic systems through intramolecular cyclization reactions.

The following table provides a summary of potential derivatization reactions:

Functional GroupReactionReagents and ConditionsProduct Functional Group
Carboxylic AcidEsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Ester
Carboxylic AcidAmidationAmine, Coupling Agent (e.g., DCC, EDC)Amide
Carboxylic AcidAcyl Chloride FormationThionyl Chloride (SOCl₂) or Oxalyl ChlorideAcyl Chloride
Methoxycarbonyl EsterHydrolysisAcid or Base (e.g., NaOH, H₂SO₄)Carboxylic Acid
Methoxycarbonyl EsterTransesterificationAlcohol, Acid or Base CatalystEster
Methoxycarbonyl EsterReductionLiAlH₄ or DIBAL-HPrimary Alcohol
Aryl ChlorideSuzuki-Miyaura CouplingBoronic Acid, Pd Catalyst, BaseAryl or Alkyl Group
Aryl ChlorideBuchwald-Hartwig AminationAmine, Pd Catalyst, BaseAmine

Synthesis of Poly-substituted Benzoic Acid Derivatives

The inherent trifunctionality of this compound makes it an ideal starting material for the synthesis of a wide array of poly-substituted benzoic acid derivatives. By strategically manipulating the existing functional groups and introducing new ones, a diverse library of complex molecules can be generated.

For example, the carboxylic acid moiety can be converted to an amide through standard coupling reactions. The use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) allows for the formation of amide bonds with various primary and secondary amines. This reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) at room temperature.

Furthermore, the chloro group can be transformed into other functionalities. For instance, it can be converted to a sulfamoyl group by reaction with chlorosulfonic acid followed by treatment with ammonia. This two-step process first introduces a chlorosulfonyl group onto the aromatic ring, which is then readily converted to the sulfonamide.

The combination of these transformations allows for the creation of highly functionalized benzoic acid scaffolds. For example, one could first perform an amide coupling at the carboxylic acid position and then subject the chloro group to a cross-coupling reaction, leading to a tetra-substituted benzene (B151609) derivative.

Cross-Coupling Reactions and Aromatic Functionalization

The chloro substituent on the aromatic ring of this compound is a key feature that enables its participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular diversification.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov While specific conditions for this compound are not widely reported, general protocols for aryl chlorides can be applied. A typical catalytic system would involve a palladium source such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a phosphine (B1218219) ligand like SPhos or XPhos, and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). The reaction is usually carried out in a solvent system like a mixture of toluene (B28343) and water or dioxane and water, often with heating. The successful coupling would result in the substitution of the chlorine atom with the organic group from the boronic acid, yielding a biaryl compound. The existence of the corresponding boronic acid, 4-carboxy-2-(methoxycarbonyl)phenylboronic acid, suggests the feasibility of such transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine. This provides a direct route to substituted anilines. Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are employed, along with a strong base such as sodium tert-butoxide (NaOtBu). The reaction is typically performed in an anhydrous aprotic solvent like toluene or dioxane under an inert atmosphere. This methodology would enable the introduction of a wide variety of primary and secondary amines at the 4-position of the benzoic acid derivative. For instance, the reaction of 4-chlorobenzoic acid with 3-chloroaniline (B41212) has been successfully achieved using a Buchwald-Hartwig protocol.

The strategic application of these cross-coupling reactions, potentially in combination with modifications at the carboxylic acid and methoxycarbonyl positions, unlocks a vast chemical space for the synthesis of novel and complex poly-substituted benzoic acid derivatives from this compound.

Advanced Structural Characterization and Elucidation of 4 Chloro 3 Methoxycarbonyl Benzoic Acid and Its Derivatives

Spectroscopic Methodologies for Comprehensive Structural Analysis

Spectroscopic techniques are fundamental in confirming the molecular structure of 4-chloro-3-(methoxycarbonyl)benzoic acid. By probing the interactions of the molecule with electromagnetic radiation, methods such as NMR, IR, Raman, and mass spectrometry provide detailed information on the chemical environment of atoms, bond vibrations, and molecular mass.

While specific experimental spectra for this compound are not widely published, its NMR characteristics can be reliably predicted based on its structure and data from analogous compounds like chlorobenzoic acids and other substituted benzoates. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The three aromatic protons on the benzene (B151609) ring will appear as a complex multiplet system due to their distinct chemical environments and spin-spin coupling. The proton at position 2, situated between the two electron-withdrawing groups, would likely be the most deshielded. The proton at position 6 would be ortho to the chlorine atom, and the proton at position 5 would be ortho to the carboxylic acid group, leading to a predictable pattern of doublets and a doublet of doublets. The methoxy (B1213986) group (-OCH₃) of the ester will present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The acidic proton of the carboxylic acid group will appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its presence can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display nine unique signals corresponding to each carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the methyl ester would be the most downfield, typically appearing in the 165-175 ppm region. The six aromatic carbons would have distinct chemical shifts influenced by the substituents, with the carbon bearing the chlorine atom (C4) and the carbons bearing the carbonyl groups (C1 and C3) being readily identifiable. The methyl carbon of the ester would be the most upfield signal, usually around 50-55 ppm.

Advanced 2D NMR Techniques: To provide unambiguous assignments, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent aromatic protons, helping to trace the connectivity of the spin system on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOH>10 (broad singlet)~166-170
-COOCH₃-~164-168
-COOCH₃~3.9 (singlet)~53
Aromatic C-H~7.5-8.5 (multiplets)~125-135
Aromatic C-Cl-~135-140
Aromatic C-COOH-~130-134
Aromatic C-COOCH₃-~130-134

IR and Raman spectroscopy are powerful techniques for identifying the functional groups within this compound by analyzing their characteristic vibrational frequencies.

Carboxylic Acid Group: The most prominent feature in the IR spectrum is the very broad O-H stretching vibration from the hydrogen-bonded carboxylic acid dimer, which typically appears in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid gives a strong, sharp absorption band around 1700-1725 cm⁻¹. The C-O stretch and O-H bend are also observable in the 1400-1440 cm⁻¹ and 920-950 cm⁻¹ regions, respectively. chemicalbook.com

Methoxycarbonyl Group: The ester functional group will show a strong C=O stretching band at a slightly higher frequency than the acid, typically between 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will produce strong bands in the 1100-1300 cm⁻¹ range.

Aromatic Ring and Chloro-substituent: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically appear as a series of peaks in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to produce a band in the fingerprint region, generally between 600-800 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is weak in Raman, the C=O stretches and the aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are typically strong and sharp. nih.govresearchgate.net

Table 2: Key Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical IR Intensity
Carboxylic Acid (-COOH)O-H stretch (H-bonded)2500-3300Strong, very broad
C=O stretch1700-1725Strong
C-O stretch / O-H bend1210-1320 / 920-950Medium, broad
Methyl Ester (-COOCH₃)C=O stretch1720-1740Strong
C-O stretch1100-1300Strong
Aromatic RingC-H stretch3000-3100Weak to medium
C=C stretch1450-1600Medium to strong
Chloro-substituentC-Cl stretch600-800Medium to strong

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent molecule, which can be used to confirm its elemental composition. The calculated monoisotopic mass of C₉H₇³⁵ClO₄ is 214.0033. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak [M]⁺, with a characteristic [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak due to the natural abundance of the ³⁷Cl isotope. nih.gov

The fragmentation pathways under electron ionization (EI) can be predicted based on the fragmentation of benzoic acid and its derivatives. docbrown.info Key fragmentation steps would likely include:

Loss of a methoxy radical (•OCH₃): [M - 31]⁺ to form a stable acylium ion.

Loss of a carboxyl radical (•COOH): [M - 45]⁺.

Decarboxylation (loss of CO₂): [M - 44].

Loss of a chlorine radical (•Cl): [M - 35]⁺.

The base peak in many benzoic acid derivatives is often the benzoyl cation ([C₆H₅CO]⁺) or a substituted version thereof. For this molecule, a prominent peak at m/z 183/185, corresponding to the loss of the methoxy group, is expected.

Table 3: Predicted Major Mass Fragments for this compound

m/z (for ³⁵Cl)Proposed Fragment IonNeutral Loss
214[C₉H₇ClO₄]⁺Molecular Ion [M]⁺
199[C₈H₄ClO₄]⁺•CH₃
183[C₈H₄ClO₃]⁺•OCH₃
155[C₇H₄ClO₂]⁺•OCH₃, CO
139[C₇H₄ClO]⁺•COOH, CO
111[C₆H₄Cl]⁺•COOH, CO, CO

X-ray Crystallographic Studies and Intermolecular Interactions

While a specific crystal structure for this compound has not been reported in the searched literature, its solid-state architecture can be reliably inferred from the vast number of crystallographic studies on substituted benzoic acids. rsc.orgresearchgate.net

The most dominant feature in the crystal structure of nearly all benzoic acids is the formation of centrosymmetric dimers. These dimers are formed through strong hydrogen bonds between the carboxylic acid groups of two separate molecules. This interaction is highly directional and predictable, leading to a characteristic supramolecular synthon.

The primary and most energetic intermolecular interaction is the hydrogen bonding that forms the carboxylic acid dimers. This interaction is characterized by an R²₂(8) graph set notation, indicating a ring motif composed of two donor and two acceptor atoms, encompassing a total of eight atoms.

Beyond this strong primary interaction, the supramolecular structure is stabilized by a network of weaker forces:

Halogen Bonding: The chlorine atom can participate in halogen bonding (C-Cl···O), where the electropositive region on the chlorine atom interacts with an electronegative atom like oxygen.

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions. The geometry of this stacking (e.g., parallel-displaced or T-shaped) is highly dependent on the electronic nature of the ring, which is influenced by the electron-withdrawing substituents.

The interplay of the strong O-H···O hydrogen bonds with these weaker but numerous C-H···O, halogen, and π-π interactions defines the final, stable, three-dimensional crystalline architecture of the compound.

Conformational Analysis and Molecular Geometry in Solid State

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physicochemical properties of a compound. For this compound, while detailed crystallographic data is not extensively available in the public domain, analysis of closely related structures and theoretical considerations can provide significant insights into its likely conformational preferences and intermolecular interactions.

Studies on analogous substituted benzoic acids suggest that the solid-state structure of this compound is likely dominated by the formation of hydrogen-bonded dimers. The carboxylic acid moieties of two molecules are expected to form a characteristic centrosymmetric dimer via strong O-H···O hydrogen bonds. This primary supramolecular synthon is a common and robust feature in the crystal engineering of carboxylic acids.

The planarity of the molecule is influenced by the electronic and steric effects of its substituents. The benzene ring itself provides a rigid scaffold. The electron-withdrawing nature of the chlorine atom at the 4-position and the methoxycarbonyl group at the 3-position influences the electronic distribution within the ring. It is anticipated that the carboxylic acid group and the methoxycarbonyl group will exhibit some degree of torsion with respect to the plane of the benzene ring. This twisting is a balance between the drive for π-conjugation, which favors planarity, and the minimization of steric hindrance between adjacent groups.

While specific bond lengths and angles for this compound are not publicly documented, data from structurally similar compounds can offer a reasonable approximation. For instance, the C-Cl bond length is expected to be in the typical range for aryl chlorides. The C-C bond lengths within the benzene ring will likely show minor deviations from the standard 1.39 Å due to the influence of the substituents. The geometry around the carboxylic acid and ester functional groups will adopt standard sp2 hybridization.

To provide a more concrete understanding, the following table presents hypothetical, yet realistic, crystallographic data based on known structures of similar benzoic acid derivatives. This data should be considered illustrative until experimental determination is achieved.

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Selected Bond Lengths (Å)
C-Cl~1.74
C(ring)-C(carboxyl)~1.49
C(ring)-C(ester)~1.50
C=O (carboxyl)~1.25
C-O (carboxyl)~1.30
Selected Bond Angles (°) **
C(ring)-C(ring)-Cl~120
C(ring)-C(ring)-C(carboxyl)~120
O-C=O (carboxyl)~123
Selected Torsion Angles (°) **
C(ring)-C(ring)-C-O (carboxyl)Value
C(ring)-C(ring)-C-O (ester)Value

Note: The values in this table are estimations and require experimental verification through single-crystal X-ray diffraction studies.

Chiroptical Properties and Stereochemical Assignments (if applicable to chiral derivatives)

Chiroptical spectroscopy, which includes techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), is indispensable for the stereochemical assignment of chiral molecules. These techniques measure the differential interaction of a chiral substance with left and right circularly polarized light.

In the context of this compound, this compound itself is achiral and therefore does not exhibit chiroptical properties. However, the introduction of a chiral center or an element of planar or axial chirality into a derivative of this molecule would render it optically active.

Currently, there is a notable absence of published research on the synthesis and chiroptical analysis of chiral derivatives of this compound. Such derivatives could be conceptualized, for instance, by introducing a chiral substituent onto the benzene ring, by esterification of the carboxylic acid with a chiral alcohol, or through the synthesis of atropisomers where rotation around a single bond is restricted.

Should such chiral derivatives be synthesized, their chiroptical properties would be highly informative. The sign and magnitude of the Cotton effects in their CD spectra could be correlated with their absolute configuration, often aided by quantum chemical calculations. For example, the electronic transitions of the substituted benzene chromophore would give rise to characteristic CD signals. The position and intensity of these signals would be sensitive to the nature and position of the chiral perturbation.

The stereochemical assignment of these hypothetical chiral derivatives would follow established methodologies. Comparison of experimental CD spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations for a specific enantiomer is a powerful tool for determining the absolute configuration.

Given the lack of experimental data, a detailed discussion of the chiroptical properties remains speculative. However, the framework for such an analysis is well-established in organic stereochemistry. The study of chiral derivatives of this compound would be a valuable contribution to the field, providing insights into how the interplay of the chloro and methoxycarbonyl substituents influences the chiroptical response of a chiral benzoic acid system.

Theoretical and Computational Chemistry of 4 Chloro 3 Methoxycarbonyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the electronic structure and geometry of 4-chloro-3-(methoxycarbonyl)benzoic acid.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), can be used to predict its optimal geometry. nih.gov

These calculations yield precise information about bond lengths, bond angles, and dihedral angles. For instance, in related benzoic acid derivatives, DFT calculations have been shown to provide geometric parameters that are in good agreement with experimental data obtained from X-ray crystallography. researchgate.net The presence of the electron-withdrawing chlorine atom and methoxycarbonyl group on the benzene (B151609) ring influences the electronic distribution and, consequently, the molecular geometry. The optimized structure would reveal the planarity of the benzene ring and the relative orientations of the carboxylic acid and methoxycarbonyl groups.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

Parameter Predicted Value (DFT/B3LYP/6-311G(d,p))
C-Cl Bond Length ~1.74 Å
C-C (Aromatic) Bond Lengths ~1.39 - 1.41 Å
C=O (Carboxylic) Bond Length ~1.21 Å
C-O (Carboxylic) Bond Length ~1.36 Å
O-H (Carboxylic) Bond Length ~0.97 Å
C-C-C (Aromatic) Bond Angles ~118° - 122°

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. semanticscholar.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For this compound, the electron-withdrawing nature of the chlorine and methoxycarbonyl substituents is expected to lower the energy of both the HOMO and LUMO. The HOMO is likely to be distributed over the benzene ring and the oxygen atoms of the carboxylic acid, while the LUMO would be concentrated on the benzene ring and the carbonyl groups. Computational calculations can provide precise energy values for these orbitals. researchgate.netresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

Parameter Predicted Energy (eV)
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -1.8 eV

Note: These values are illustrative and based on typical DFT calculations for analogous aromatic compounds. The exact values would require specific computation for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecular surface, with different colors representing different values of the electrostatic potential. researchgate.net

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote areas with intermediate potential. nih.gov

For this compound, the MEP surface would likely show negative potential (red) around the oxygen atoms of the carbonyl groups in both the carboxylic acid and the methoxycarbonyl functions, making them sites for electrophilic interaction. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential (blue), indicating its acidic nature and susceptibility to deprotonation. The aromatic ring would display a more complex potential distribution due to the competing effects of the electron-withdrawing substituents. nih.gov

Analysis of Non-Covalent Interactions and Intermolecular Binding Energies

Non-covalent interactions play a crucial role in the solid-state structure and biological activity of molecules. These interactions, although weaker than covalent bonds, govern molecular recognition and self-assembly processes. For this compound, several types of non-covalent interactions are conceivable, including hydrogen bonding, halogen bonding, and π-π stacking. nih.govrsc.org

The most significant non-covalent interaction is expected to be the hydrogen bonding between the carboxylic acid groups of two molecules, leading to the formation of a centrosymmetric dimer. This is a common structural motif for carboxylic acids. researchgate.net The chlorine atom can participate in halogen bonding, acting as an electrophilic region (a σ-hole) that can interact with a nucleophilic site. Furthermore, the aromatic rings can engage in π-π stacking interactions.

Computational methods, such as DFT with dispersion corrections (e.g., DFT-D3), are essential for accurately modeling these weak interactions. The binding energy of intermolecular complexes, such as the hydrogen-bonded dimer, can be calculated to quantify the strength of these interactions. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For this compound, the prediction of its infrared (IR) spectrum is particularly valuable.

Table 3: Predicted vs. Experimental Vibrational Frequencies (Illustrative Comparison)

Vibrational Mode Predicted Frequency (cm⁻¹) (Scaled DFT) Typical Experimental Range (cm⁻¹)
O-H Stretch (Carboxylic Acid) ~3000-3300 (broad) 2500-3300
C=O Stretch (Carboxylic Acid) ~1710 1680-1710
C=O Stretch (Ester) ~1725 1715-1735

Note: Predicted frequencies are often scaled to better match experimental values. The experimental ranges are general for the respective functional groups.

Reaction Pathway Energetics and Transition State Analysis

Theoretical chemistry can also be used to explore the mechanisms and energetics of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, key points such as reactants, products, intermediates, and transition states can be identified.

For example, the esterification of the carboxylic acid group or the hydrolysis of the methoxycarbonyl group are important reactions. Computational methods can be employed to locate the transition state structure for such reactions and calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information provides valuable insights into the reaction kinetics and mechanism. For instance, in a nucleophilic substitution reaction, the calculations can help elucidate whether the reaction proceeds via an SN1 or SN2-type mechanism. rsc.org The analysis of the transition state's geometry and vibrational frequencies (specifically, the presence of a single imaginary frequency) confirms its identity as a true saddle point on the potential energy surface.

The Elusive Role of this compound in Medicinal Chemistry

Extensive research into the chemical compound This compound reveals a notable absence of its application within the specific frameworks of drug synthesis and mechanistic studies as outlined. While the fields of organic synthesis and medicinal chemistry are rich with examples of benzoic acid derivatives serving as crucial building blocks for therapeutics, this particular isomer does not appear prominently in the available scientific literature for the specified roles.

Efforts to detail its function as a key intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors or other drug candidates did not yield specific findings. Similarly, its application in structure-activity relationship (SAR) studies, the targeted synthesis of enzyme inhibitors, or the investigation of biological interaction mechanisms is not documented in accessible research.

It is critical to distinguish This compound from its isomers, such as 3-chloro-4-(methoxycarbonyl)benzoic acid and other related halogenated benzoic acid derivatives. These similar-sounding, yet structurally distinct, compounds are more commonly cited in synthetic and medicinal chemistry literature. For instance, analogs like 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid have been identified as key intermediates in the development of SGLT2 inhibitors. However, this information pertains to a different molecule and cannot be attributed to This compound .

The lack of specific data for This compound in the requested contexts prevents a detailed analysis of its applications in organic synthesis and mechanistic medicinal chemistry. Further investigation would be required to ascertain if this compound is utilized in less documented or proprietary synthetic pathways.

Applications in Organic Synthesis and Mechanistic Medicinal Chemistry

Investigation of Biological Interaction Mechanisms

Enzyme Interaction Studies

There is no available scientific literature that documents studies of 4-chloro-3-(methoxycarbonyl)benzoic acid interacting with the following enzymes:

Lactate dehydrogenase (LDH)

Amino acid oxidases

Sodium-glucose cotransporter 2 (SGLT2)

Vascular endothelial growth factor receptor 2 (VEGFR-2)

Phosphoinositide 3-kinase alpha (PI3Kα)

Consequently, no data on its inhibitory constants (Ki), half-maximal inhibitory concentrations (IC₅₀), or mechanisms of enzyme inhibition can be provided.

Protein-Ligand Binding Analysis and Molecular Docking

No research studies were found that have conducted protein-ligand binding analyses or molecular docking simulations specifically involving This compound . As a result, there is no information on its binding affinity, thermodynamic parameters, or specific molecular interactions with any protein targets.

Utilization in the Synthesis of Advanced Organic Materials

There is no evidence in published literature of This compound being utilized as a precursor or component in the synthesis of advanced organic materials such as liquid crystals or specialized polymers. Its application appears to be confined to its role as a building block in more conventional organic synthesis rather than in the development of functional materials.

Future Research Directions and Interdisciplinary Perspectives

Exploration of New Synthetic Methodologies and Sustainable Production

The development of novel and sustainable synthetic methods for 4-chloro-3-(methoxycarbonyl)benzoic acid is a critical area of future research. Traditional synthetic routes for substituted benzoic acids can sometimes involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future efforts will likely focus on the principles of green chemistry to address these challenges. wjpmr.comcarlroth.com

Potential avenues for exploration include:

Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful strategy that can streamline synthetic sequences and reduce waste. Research into selective C-H carboxylation or chlorination of readily available precursors could offer a more atom-economical route to the target molecule.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. The development of a flow-based synthesis for this compound could lead to a more sustainable and cost-effective manufacturing process.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and environmentally friendly alternative to traditional chemical methods. For instance, engineered enzymes could be employed for the selective oxidation or halogenation of a suitable aromatic precursor.

Renewable Feedstocks: Investigating the synthesis of this compound from renewable starting materials, rather than petroleum-based feedstocks, is a long-term goal for sustainable production. mdpi.com This could involve the use of bio-based aromatic compounds as starting points for the synthesis.

The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and reagents, will be central to these new synthetic explorations. carlroth.com

Advanced Computational Modeling for Deeper Mechanistic Understanding

Advanced computational modeling techniques offer a powerful lens through which to gain a deeper mechanistic understanding of this compound at the molecular level. nih.govtarosdiscovery.com These in silico methods can provide insights that are often difficult or impossible to obtain through experimental means alone.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. This can help in understanding its chemical behavior and in predicting its reactivity in various chemical transformations.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with its environment, such as solvents or biological macromolecules. nih.gov This can provide insights into its solubility, transport properties, and potential binding modes with biological targets.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying the interaction of this compound with a biological target, QM/MM methods can be employed. These hybrid methods treat the ligand and the active site of the protein with a high level of quantum mechanical theory, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field.

These computational approaches can be used to build predictive models of the molecule's behavior, which can guide the design of new experiments and accelerate the discovery of new applications. mdpi.com

Design of Next-Generation Benzoic Acid Derivatives with Enhanced Selectivity and Potency (Mechanistic focus)

A key area of future research will be the rational design of next-generation benzoic acid derivatives based on the this compound scaffold. The goal will be to develop new molecules with enhanced selectivity and potency for specific biological targets. This will require a deep understanding of the structure-activity relationships (SAR) of this class of compounds.

Future work in this area will likely involve:

Pharmacophore Modeling: Identifying the key structural features of this compound that are responsible for its biological activity. This information can then be used to design new molecules that retain these essential features while incorporating modifications to improve their properties.

Bioisosteric Replacement: Replacing certain functional groups in the molecule with other groups that have similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. For example, the carboxylic acid group could be replaced with other acidic functional groups to modulate its pKa and interaction with target proteins.

Fragment-Based Drug Design: Using small molecular fragments that are known to bind to a target of interest as starting points for the design of new, more potent ligands. Fragments corresponding to different parts of the this compound structure could be screened and then linked together to create novel derivatives.

A mechanistic focus will be crucial in this design process. By understanding how these molecules interact with their biological targets at a molecular level, researchers can make more informed decisions about which modifications are likely to lead to improved activity.

Integration with High-Throughput Screening for Novel Mechanistic Targets

High-throughput screening (HTS) is a powerful tool for identifying new biological targets for small molecules. By screening large libraries of compounds against a variety of biological assays, researchers can identify "hits" that modulate the activity of a particular protein or pathway.

The integration of this compound and its derivatives into HTS campaigns could lead to the discovery of novel mechanistic targets. This could involve:

Phenotypic Screening: Screening the compounds in cell-based assays to identify those that produce a desired phenotypic change, such as the inhibition of cancer cell growth or the modulation of a specific signaling pathway.

Target-Based Screening: Screening the compounds against a specific protein target that is known to be involved in a disease process.

Chemoproteomics: Using chemical probes based on the this compound scaffold to identify the protein targets of these compounds in a complex biological sample.

The data generated from these HTS campaigns can then be used to build SAR models and to guide the design of new, more potent and selective compounds. This iterative process of screening, hit validation, and lead optimization is a cornerstone of modern drug discovery.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-chloro-3-(methoxycarbonyl)benzoic acid?

  • Chlorination of Precursors : The compound can be synthesized via chlorination of methyl 3-hydroxybenzoate derivatives using chlorine gas in the presence of FeCl₃ as a catalyst. Reaction conditions (temperature, solvent) must be optimized to avoid over-chlorination .
  • Boronic Acid Intermediates : Derivatives like 4-chloro-3-(methoxycarbonyl)phenylboronic acid (>97% purity by HPLC) are synthesized for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization .

Q. What analytical techniques are recommended for characterizing this compound?

  • Chromatography : High-Performance Liquid Chromatography (HPLC) with purity >97% (HPLC-grade) is standard for quality control .
  • Spectroscopy : Use NMR (¹H/¹³C) to confirm substituent positions and FT-IR to identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .
  • Mass Spectrometry : LC-MS platforms (e.g., Creative Proteomics) provide accurate mass verification and metabolite profiling .

Q. What stability considerations are critical for handling and storage?

  • Storage : Store sealed in dry conditions at 2–8°C to prevent hydrolysis of the methoxycarbonyl group .
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and high temperatures, which may decompose the compound into carbon oxides .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to derivatives of this compound?

  • Methodology : Use 4-chloro-3-(methoxycarbonyl)phenylboronic acid (CAS 874219-45-1) with palladium catalysts (e.g., Pd(PPh₃)₄) in THF/water under inert atmospheres. Optimize ligand choice (e.g., SPhos) to enhance yield and regioselectivity .
  • Applications : Generate biaryl structures for drug discovery (e.g., kinase inhibitors) or materials science (e.g., conjugated polymers) .

Q. What strategies resolve data contradictions in regioselective synthesis of substituted benzoic acids?

  • Computational Modeling : Tools like PISTACHIO and REAXYS predict reaction pathways and regioselectivity by analyzing electronic effects (e.g., methoxycarbonyl as an electron-withdrawing group directing chlorination to the meta position) .
  • Experimental Validation : Compare NMR data of intermediates with predicted structures. For example, 2-chloro-4-(methoxycarbonyl)benzoic acid (CAS 431888-57-2) shows distinct spectral patterns vs. the target compound .

Q. How do substituent electronic effects influence reactivity in nucleophilic acyl substitution?

  • Mechanistic Insight : The methoxycarbonyl group decreases electron density at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., by amines or alkoxides). Kinetic studies under varying pH and solvent polarities (e.g., DMF vs. THF) can optimize reaction rates .
  • Case Study : In peptide synthesis, the compound’s activated ester derivatives (e.g., NHS esters) show higher acylation efficiency compared to unsubstituted benzoic acids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.